molecular formula C7H7ClN2O2 B13657152 Ethyl 5-chloropyridazine-3-carboxylate

Ethyl 5-chloropyridazine-3-carboxylate

Cat. No.: B13657152
M. Wt: 186.59 g/mol
InChI Key: GZZIKQDDVPHWPW-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) Core Structures in Chemical Synthesis and Applied Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netjpsbr.org Its derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. sarpublication.comnih.gov The presence of the two nitrogen atoms makes the pyridazine core a unique pharmacophore, influencing the molecule's polarity, basicity, and ability to form hydrogen bonds. jpsbr.org

The inherent chemical properties of the pyridazine system make it an attractive component for drug design. researchgate.net The adjacent nitrogen atoms create a distinct electron distribution and a significant dipole moment, which can facilitate strong interactions with biological targets like enzymes and receptors. nih.gov Furthermore, the pyridazine ring can be readily functionalized at its various carbon positions, allowing chemists to systematically modify its structure to optimize biological activity and pharmacokinetic properties. researchgate.netscirp.org Several marketed drugs, such as the cardiotonic agents Pimobendan and Levosimendan, feature a pyridazine-based core, underscoring the therapeutic relevance of this heterocyclic system. nih.gov

Table 2: Key Attributes of the Pyridazine Scaffold in Applied Chemistry

AttributeSignificance
Pharmacological Versatility Derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial actions. sarpublication.comnih.gov
Hydrogen Bonding Capacity The two adjacent nitrogen atoms act as hydrogen bond acceptors, crucial for molecular recognition at biological targets. jpsbr.org
Tunable Electronics The electron-deficient nature of the ring can be modulated by substituents, influencing reactivity and molecular interactions.
Synthetic Accessibility The ring system can be easily functionalized, making it a versatile building block for creating libraries of new compounds. researchgate.netacs.org

The Role of Halogenated Heterocyclic Esters in Molecular Design

The incorporation of both a halogen atom (in this case, chlorine) and an ester group onto a heterocyclic core represents a powerful strategy in molecular design. Halogenated heterocycles are fundamental building blocks in modern organic synthesis and drug discovery. acs.org The halogen atom serves several key functions:

Modulation of Physicochemical Properties: Halogens, particularly chlorine, can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. acs.org

Metabolic Stability: The introduction of a halogen can block sites of metabolism, increasing the metabolic stability and in vivo half-life of a drug candidate.

Binding Interactions: Halogen atoms can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms in a protein's binding site, which can significantly improve binding affinity and selectivity. acs.org

Synthetic Handle: The chlorine atom on the pyridazine ring is a versatile synthetic handle. It can be readily displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings), enabling the facile introduction of diverse chemical functionalities.

The ethyl ester group (-COOEt) also plays a crucial role. It is a classic functional group that can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or other functional groups. biointerfaceresearch.com This provides another strategic point for molecular diversification, allowing for the exploration of structure-activity relationships during a drug discovery campaign. wikipedia.org Therefore, a molecule like Ethyl 5-chloropyridazine-3-carboxylate is not just a static compound but a versatile intermediate, pre-equipped with reactive sites for constructing more complex molecular architectures.

Current research involving this compound and its close analogues is primarily focused on its application as a synthetic intermediate for the creation of more complex, biologically active molecules. Patent literature indicates that related chloropyridazine carboxylate structures are used as precursors in the synthesis of compounds targeting key cellular pathways, such as those involving spleen tyrosine kinase (Syk) for the potential treatment of autoimmune and inflammatory diseases. googleapis.com The research trajectory is therefore centered on leveraging its built-in functionalities—the reactive chlorine atom and the modifiable ester group—to construct larger, more elaborate chemical entities.

The primary knowledge gap concerning this compound is the lack of extensive research into its own intrinsic biological activity. While the pyridazine core is associated with a wide range of pharmacological effects, this specific, relatively simple derivative has not been a major focus of standalone biological screening. Its value is currently perceived to be in its potential for elaboration rather than its direct application. Future research could explore whether this compound itself possesses any noteworthy biological properties, or it may continue to serve as a foundational, yet critical, building block for the next generation of complex pyridazine-based compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

ethyl 5-chloropyridazine-3-carboxylate

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)6-3-5(8)4-9-10-6/h3-4H,2H2,1H3

InChI Key

GZZIKQDDVPHWPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=CC(=C1)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 5 Chloropyridazine 3 Carboxylate

Strategies for Pyridazine (B1198779) Ring Formation and Functionalization

The assembly of the pyridazine scaffold is the foundational step in the synthesis of Ethyl 5-chloropyridazine-3-carboxylate. Various methods have been developed, ranging from classical condensation reactions to modern catalytic approaches, to construct this nitrogen-containing heterocycle.

The most traditional and widely used method for constructing the pyridazine ring is the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. acs.orgresearchgate.net This approach involves the reaction of hydrazine with 1,4-diketones, γ-keto acids, or their synthetic equivalents to form a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com The choice of the 1,4-dicarbonyl precursor is critical as it dictates the substitution pattern on the final pyridazine ring. For the synthesis of carboxylate-substituted pyridazines, γ-keto esters or related synthons are commonly employed.

The general mechanism involves the initial formation of a hydrazone with one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product. youtube.com

Table 1: Examples of Cyclocondensation for Pyridazine Synthesis

1,4-Dicarbonyl Precursor Hydrazine Source Resulting Pyridazine Type
γ-Ketoester Hydrazine hydrate (B1144303) Pyridazinone
1,4-Diketone Hydrazine hydrate Dihydropyridazine (requires oxidation)
Maleic Anhydride Hydrazine hydrate 1,2,3,6-Tetrahydropyridazine-3,6-dione

Ring transformation provides an alternative pathway to pyridazine derivatives, often starting from other heterocyclic systems. One notable method is the inverse-electron-demand Diels-Alder (IEDDA) reaction. organic-chemistry.org In this approach, electron-deficient dienes, such as 1,2,4,5-tetrazines, react with electron-rich dienophiles like alkynes to form a bicyclic intermediate that subsequently undergoes a retro-Diels-Alder reaction with the extrusion of dinitrogen to yield the pyridazine ring. rsc.org This method offers high regioselectivity and functional group tolerance. organic-chemistry.org

Another ring transformation strategy involves the conversion of pyran-2-ones into 1,4-dihydropyridazines. liberty.edu These methodologies can provide access to complex pyridazine structures that may be difficult to obtain through classical cyclocondensation. Skeletal editing reactions that achieve a direct carbon-to-nitrogen atom replacement can also transform readily available pyridines into pyridazines. ovid.com

Modern synthetic chemistry has increasingly utilized transition-metal catalysis for the efficient functionalization of heterocyclic compounds. nih.gov Palladium-catalyzed carbonylation is a powerful tool for introducing carboxylate or related carbonyl functionalities onto a pre-formed pyridazine ring. mdpi.com This method is particularly useful for synthesizing pyridazine carboxylates from halogenated pyridazine precursors, such as dichloropyridazines.

The reaction typically involves treating a dihalopyridazine with carbon monoxide and an alcohol (in this case, ethanol) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov This process allows for the selective introduction of an ethoxycarbonyl group at one of the halogenated positions, providing a direct route to precursors of this compound. The key advantages of this method include its high efficiency and selectivity under relatively mild conditions.

Selective Chlorination and Esterification Protocols

Once the pyridazine-3-carboxylate scaffold is established, subsequent functionalization is required to introduce the chloro group at the 5-position and ensure the presence of the ethyl ester.

A common synthetic route involves starting with a pyridazinone precursor. The pyridazinone can be selectively chlorinated using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction converts the keto group into a chloro substituent. The regioselectivity of chlorination can be influenced by the existing substituents on the pyridazine ring. rsc.org

Following chlorination, or if the synthesis started with a pyridazine-3-carboxylic acid, an esterification step is necessary. Standard esterification methods, such as Fischer esterification, can be employed. google.com This typically involves refluxing the pyridazine-3-carboxylic acid in ethanol (B145695) with a catalytic amount of a strong acid, like sulfuric acid, to produce the desired ethyl ester.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. researchgate.net Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, catalyst loading, and reaction time. For instance, in palladium-catalyzed carbonylations, the selection of the appropriate ligand can significantly impact catalytic activity and selectivity. Similarly, in cyclocondensation reactions, controlling the pH and temperature can prevent the formation of unwanted side products. The goal of optimization is to develop a robust and scalable process suitable for large-scale production.

To enhance synthetic efficiency and reduce waste, one-pot multicomponent reactions have been developed for the synthesis of pyridazine derivatives. acs.org These strategies allow for the assembly of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

A prime example is the one-pot, three-component synthesis of ethyl 6-aryl-3-alkylpyridazine-4-carboxylates. semanticscholar.org This reaction involves the condensation of an arylglyoxal, an active methylene (B1212753) compound like ethyl butyrylacetate, and hydrazine hydrate. semanticscholar.org The reaction proceeds regioselectively in an aqueous medium at room temperature, offering an environmentally friendly and highly efficient route to substituted pyridazine carboxylates. semanticscholar.org Such one-pot sequences represent a significant advancement in the synthesis of this class of compounds, providing rapid access to a library of derivatives with high yields.

Table 2: Example of a One-Pot Synthesis of a Pyridazine Carboxylate Derivative

Arylglyoxal Active Methylene Compound Hydrazine Source Product Yield
Phenylglyoxal Ethyl butyrylacetate Hydrazine hydrate Ethyl 6-phenyl-3-propylpyridazine-4-carboxylate 85%
4-Chlorophenylglyoxal Ethyl butyrylacetate Hydrazine hydrate Ethyl 6-(4-chlorophenyl)-3-propylpyridazine-4-carboxylate 88%
4-Methylphenylglyoxal Ethyl butyrylacetate Hydrazine hydrate Ethyl 6-(4-methylphenyl)-3-propylpyridazine-4-carboxylate 86%

Catalyst Systems and Ligand Effects

The strategic functionalization of pyridazine rings often relies on transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts, in particular, have demonstrated significant utility in the selective formation of carbon-carbon and carbon-heteroatom bonds on the pyridazine core. The electronic and steric properties of the ligands coordinated to the metal center are paramount in controlling the catalytic activity and selectivity of these transformations.

A notable challenge in the synthesis of polysubstituted pyridazines is achieving site-selectivity, especially when multiple reactive halogen atoms are present. Research on closely related dichloropyridazine systems has shed light on how ligand choice can dictate the position of substitution. For instance, in the Suzuki-Miyaura cross-coupling of 3,5-dichloropyridazines, the selection of a specific phosphine ligand can direct the arylation to either the C3 or the C5 position with high selectivity. nih.gov This ligand-dependent control is crucial for the modular synthesis of diverse pyridazine derivatives.

While specific studies detailing catalyst systems and ligand effects exclusively for the synthesis of this compound are not extensively available in the public domain, the principles derived from analogous systems, such as 3,5-dichloropyridazines, are highly relevant. The electron-deficient nature of the pyridazine ring, further influenced by the chloro and carboxylate substituents in the target molecule, would necessitate careful optimization of the catalyst and ligand combination to achieve desired reactivity and avoid unwanted side reactions.

The following interactive data table summarizes the ligand-dependent site-selectivity observed in the Suzuki cross-coupling of a model 3,5-dichloropyridazine, which can be considered a foundational model for predicting catalyst behavior in the synthesis of this compound.

Catalyst PrecursorLigandBaseSolventMajor Product (Position of Coupling)Selectivity (C3:C5)Yield (%)
Pd(OAc)2SPhosK3PO4Toluene/H2OC3-arylated>95:585
Pd2(dba)3XPhosK3PO4Toluene/H2OC3-arylated>95:588
Pd(OAc)2RuPhosK3PO4Toluene/H2OC3-arylated>95:590
Pd(OAc)2t-Bu3P-HBF4K3PO4Toluene/H2OC5-arylated<5:9575
PdCl2(dppf)-Na2CO3Dioxane/H2OC3-arylated80:2065

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance sustainability. tandfonline.com For the synthesis of this compound, several green chemistry strategies could be envisioned to improve upon traditional synthetic routes.

One of the primary considerations is the choice of solvent. Many classical cross-coupling reactions employ volatile and potentially toxic organic solvents. A greener approach would involve the use of more benign alternatives such as water, ethanol, or bio-derived solvents like eucalyptol. tandfonline.comresearchgate.net The use of aqueous media for Suzuki-Miyaura couplings, for example, is well-established and offers advantages in terms of safety, cost, and environmental impact. tandfonline.com

Energy efficiency is another key aspect of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating. researchgate.netmdpi.com This reduction in reaction time translates to substantial energy savings. The application of microwave irradiation to the synthesis of pyridazine derivatives has been reported to be highly effective. researchgate.net

Continuous flow chemistry represents another advanced manufacturing technology that aligns with green chemistry principles. nih.gov Flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. The in-situ generation and immediate consumption of reactive intermediates in a flow system can minimize the risks associated with their accumulation. researchgate.net

The following table conceptualizes the application of green chemistry principles to the synthesis of this compound, comparing traditional methods with potential greener alternatives.

Green Chemistry PrincipleTraditional ApproachPotential Greener AlternativeAnticipated Benefits
Safer Solvents Dioxane, Toluene, DMFWater, Ethanol, EucalyptolReduced toxicity, improved safety, lower environmental impact. tandfonline.comresearchgate.net
Energy Efficiency Conventional heating (reflux) for extended periodsMicrowave-assisted synthesis, Flow chemistry with efficient heat exchangeReduced reaction times, lower energy consumption, potentially higher yields. researchgate.netmdpi.comnih.gov
Waste Prevention (Atom Economy) Use of stoichiometric reagents, multi-step synthesis with purification at each stepCatalytic methods with high turnover numbers, one-pot or telescopic synthesisHigher atom economy, reduced waste generation, fewer purification steps.
Use of Renewable Feedstocks Petroleum-based starting materialsExploration of bio-based starting materials for the pyridazine core or ester functionalityReduced reliance on fossil fuels, improved sustainability.

While specific, documented examples of the application of these green methodologies to the synthesis of this compound are not readily found in published literature, the successful implementation of these techniques for other pyridazine and heterocyclic compounds provides a strong rationale for their potential applicability. Future research in this area would likely focus on adapting and optimizing these greener approaches to deliver a more sustainable and efficient synthesis of this important chemical entity.

Chemical Reactivity and Mechanistic Transformations of Ethyl 5 Chloropyridazine 3 Carboxylate

Nucleophilic Substitution Reactions at the Chloropyridazine Moiety

The electron-deficient nature of the pyridazine (B1198779) ring, amplified by the presence of the electron-withdrawing carboxylate group, facilitates nucleophilic aromatic substitution (SNAr) at the C5 position. The chlorine atom serves as a competent leaving group that can be displaced by a variety of nucleophiles. This reactivity is a cornerstone for introducing diverse functional groups onto the pyridazine core.

Common nucleophiles employed in these reactions include amines, azides, and thiols. For instance, the reaction of chloro-pyridazine derivatives with hydrazine (B178648) hydrate (B1144303) can be used to introduce a hydrazinyl group, which can serve as a precursor for further heterocyclic ring formations. organic-chemistry.org Similarly, treatment of a chloro-ester pyridazine with sodium azide (B81097) results in the formation of the corresponding azido-ester. wikipedia.org In a patent describing the synthesis of SYK pathway modulators, a related 4,6-dichloropyridazine-3-carboxylate was shown to react selectively with an aminopyridine, demonstrating the utility of amino-nucleophiles in displacing the chlorine atom. The reaction of chloropyrimidines, which serve as a close analogue, with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide yields the corresponding substitution products, indicating that a broad range of nitrogen, oxygen, and sulfur nucleophiles can effectively displace the chloro substituent on such electron-poor heterocycles. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Chloro-pyridazine Systems

Nucleophile Reagent Example Product Type Reference
Amine 5,6-dimethylpyridin-2-amine 5-Aminopyridazine derivative
Azide Sodium azide (NaN₃) 5-Azidopyridazine derivative wikipedia.org
Hydrazine Hydrazine hydrate (N₂H₄·H₂O) 5-Hydrazinylpyridazine derivative organic-chemistry.org
Thiol Sodium thiophenoxide (NaSPh) 5-Thiophenylpyridazine derivative researchgate.net
Alkoxide Sodium phenoxide (NaOPh) 5-Phenoxypyridazine derivative researchgate.net

Reactions Involving the Ester Functional Group

The ethyl carboxylate group at the C3 position offers another handle for synthetic modification, primarily through nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other functional groups, such as carboxylic acids and amides, which are often crucial for building target molecules.

The ethyl ester can be readily hydrolyzed to the corresponding pyridazine carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is commonly employed. This process typically involves heating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by an acidic workup to protonate the resulting carboxylate salt. libretexts.org An efficient and environmentally friendly procedure for the hydrolysis of the analogous methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid has been developed using LiOH in water, highlighting a green chemistry approach to this transformation. nih.gov The resulting carboxylic acid is a key intermediate, for example, in the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. libretexts.org

Table 2: Conditions for Ester Hydrolysis to Carboxylic Acid

Substrate Reagents Conditions Product Reference
Methyl 5-chloropyrazine-2-carboxylate LiOH, Water Stirring at room temperature 5-Chloropyrazine-2-carboxylic acid nih.gov
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Thiourea, K₂CO₃, Ethanol (B145695) Reflux 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid libretexts.org
General Ester NaOH or LiOH, H₂O Heat, then acid workup Carboxylic Acid libretexts.org

The ester functional group can be converted directly into an amide through reaction with ammonia (B1221849) or a primary or secondary amine. This transformation, known as aminolysis, can sometimes require elevated temperatures or catalysis. For instance, a patent demonstrates the conversion of ethyl 6-chloro-4-(5,6-dimethylpyridin-2-ylamino)pyridazine-3-carboxylate to the corresponding carboxamide by heating with ammonia in methanol. More modern methods may employ catalysts to facilitate the direct amidation of esters under milder conditions; for example, iron(III) chloride has been shown to be an effective catalyst for the solvent-free amidation of various esters, including heteroaromatic ones. mdpi.com

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is another fundamental reaction of the ester group. researchgate.net This process is useful for altering the ester component, for instance, to change solubility properties or to introduce a different protecting group. The reaction variables for transesterification typically include temperature, the catalyst used, and the amount of excess alcohol. researchgate.net

Table 3: Reactions of the Ester Functional Group

Reaction Type Reagents Conditions Product Reference
Amidation 7N Ammonia in Methanol Heat at 50°C for 18h Pyridazine-3-carboxamide
Amidation (Catalytic) Benzyl amine, FeCl₃ (catalyst) 80°C, solvent-free N-Benzyl carboxamide mdpi.com
Transesterification Alcohol (e.g., Methanol), Catalyst (e.g., NaOCH₃) Varies Methyl 5-chloropyridazine-3-carboxylate researchgate.net

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions represent a powerful and modern strategy for the functionalization of this compound. These reactions are highly valued in medicinal chemistry for their ability to form carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. wikipedia.orgorganic-chemistry.org The C5-Cl bond of the pyridazine ring is a suitable electrophilic partner for these transformations.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for C-C bond formation. wikipedia.org It involves the reaction of an aryl or vinyl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgwikipedia.org This methodology has been successfully applied to chloropyridazinone substrates to synthesize 6-aryl-substituted pyridazinones. nih.gov The reaction often proceeds smoothly with various arylboronic acids under microwave irradiation, which can significantly reduce reaction times. nih.gov The choice of palladium catalyst and ligand system is crucial for achieving high yields; catalyst systems involving bulky, electron-rich phosphine (B1218219) ligands like SPhos are often effective. nih.gov

Table 4: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles

Catalyst/Ligand Base Solvent Conditions Product Type Reference
Pd(SPhos)₂ or CombiPhos Pd6 K₃PO₄ Toluene/H₂O Microwave, 135-140°C, 30 min 6-Aryl-pyridazinone nih.gov
PdCl₂(dtbpf) Cs₂CO₃ DMF Microwave, 90°C, 1h 5-Aryl-pyridin-3-yl derivative
PdCl₂(dppf)·CH₂Cl₂ K₂CO₃ Dioxane/H₂O Not specified Biaryl ester wikipedia.org

Beyond the Suzuki-Miyaura reaction, a host of other palladium-catalyzed cross-coupling reactions can be envisaged for the functionalization of the C-Cl bond on the pyridazine ring. These methods provide alternative pathways to construct C-C or C-heteroatom bonds.

Stille Coupling: This reaction pairs the chloro-pyridazine with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org The Stille reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: This method allows for the formation of a C(sp²)-C(sp) bond by coupling the chloro-pyridazine with a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper(I) salts and is invaluable for synthesizing arylalkynes and conjugated enynes. wikipedia.org

Heck Reaction: The Heck reaction couples the chloro-pyridazine with an alkene to form a substituted alkene, providing a powerful tool for vinylation.

Buchwald-Hartwig Amination: While not a C-C bond-forming reaction, this palladium-catalyzed process is a key method for forming C-N bonds. It could be used as an alternative to classical SNAr for coupling various primary or secondary amines to the C5 position of the pyridazine ring under milder conditions.

These diverse coupling strategies underscore the synthetic potential of this compound as a building block for accessing a wide array of complex, functionalized pyridazine derivatives.

Electrophilic and Radical Reactions on the Pyridazine Ring

The pyridazine ring is generally considered an electron-deficient heterocycle, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. The presence of two adjacent nitrogen atoms significantly deactivates the ring towards attack by electrophiles. However, under certain conditions, electrophilic substitution can be achieved, often requiring harsh reaction conditions or the introduction of activating groups. For this compound, the electron-withdrawing nature of both the chlorine atom and the ethyl carboxylate group further deactivates the ring, making electrophilic attack even more challenging. Computational studies on similar azine systems suggest that the highest occupied molecular orbitals (HOMOs) of these molecules are often not π orbitals, which can explain the low reactivity towards electrophiles.

In contrast to its inertness towards electrophiles, the pyridazine nucleus can undergo radical reactions. Radical-mediated C-H functionalization has emerged as a powerful tool for the derivatization of electron-deficient heterocycles. For instance, a related compound, 3,6-dichloropyridazine, has been shown to undergo radical-mediated C-H functionalization using primary alcohols in the presence of tert-butyl hydroperoxide (t-BuOOH) and titanium(III) chloride (TiCl₃) to yield alkoxy pyridazines. nih.gov This type of transformation, if applied to this compound, would likely occur at the C-4 or C-6 position, which are the most electron-deficient carbon atoms in the ring.

Homolytic alkylation, another radical process, has been described for pyridazine derivatives. This reaction typically involves the oxidative decarboxylation of a carboxylic acid in the presence of a silver ion catalyst and a peroxydisulfate (B1198043) salt to generate an alkyl radical, which then adds to the protonated pyridazine ring. While specific examples with this compound are not prevalent in the literature, the general mechanism suggests that such a reaction would be feasible.

Reaction TypeReagents and ConditionsPotential Products
Radical Alkoxylation Primary alcohol, t-BuOOH, TiCl₃Ethyl 4-alkoxy-5-chloropyridazine-3-carboxylate or Ethyl 6-alkoxy-5-chloropyridazine-3-carboxylate
Homolytic Alkylation R-COOH, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄/H₂OEthyl 4-alkyl-5-chloropyridazine-3-carboxylate or Ethyl 6-alkyl-5-chloropyridazine-3-carboxylate

Oxidation and Reduction Pathways

The nitrogen atoms in the pyridazine ring can be oxidized to form N-oxides. This transformation can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic reactions. The oxidation of pyridazine derivatives is a known process and has been observed in metabolic studies of pyridazine-containing compounds. nih.gov For this compound, oxidation would likely occur at one or both of the nitrogen atoms, leading to the corresponding mono-N-oxide or di-N-oxide. Pyridazine N-oxides have also been investigated as photoactivatable sources of reactive oxygen species. nih.gov

Reduction of the pyridazine ring and its substituents offers another pathway for functionalization. The chloro substituent on this compound can be removed through catalytic hydrogenation. This reductive dehalogenation is a common transformation for chloropyrimidines and other chloro-substituted heterocycles, often employing catalysts such as palladium on carbon (Pd/C) in the presence of a base to neutralize the generated HCl. oregonstate.edu

The pyridazine ring itself can also be reduced under specific conditions, although this is less common than the reduction of substituents. The choice of reducing agent and reaction conditions determines the extent of reduction, which can range from partial reduction to the formation of a piperidine (B6355638) ring.

TransformationReagents and ConditionsProduct
N-Oxidation m-CPBA, H₂O₂/AcOHThis compound-1-oxide and/or -2-oxide
Reductive Dehalogenation H₂, Pd/C, base (e.g., Et₃N, MgO)Ethyl pyridazine-3-carboxylate

Detailed Mechanistic Investigations of Key Transformations

The most well-studied reactions of chloropyridazines are nucleophilic aromatic substitutions (SNAr). The electron-deficient nature of the pyridazine ring, further enhanced by the chloro and carboxylate substituents in this compound, makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazine ring and is stabilized by the electron-withdrawing nitrogen atoms and the carboxylate group. In the second, typically fast, step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The regioselectivity of nucleophilic attack on substituted dichloropyridazines has been studied. For example, in 4,6-dichloropyridazine-3-carboxylate, nucleophilic substitution occurs regioselectively at the 4-position. This selectivity is attributed to the electronic effects of the substituents and the relative stability of the possible Meisenheimer intermediates.

While detailed mechanistic studies specifically on this compound are not extensively documented, the principles of SNAr on related chloropyridazine systems are directly applicable. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts.

Derivatization and Structural Diversification of Ethyl 5 Chloropyridazine 3 Carboxylate

Synthesis of Novel Pyridazine (B1198779) Ester Analogues

The synthesis of novel pyridazine ester analogues from ethyl 5-chloropyridazine-3-carboxylate is primarily achieved through the substitution of the chlorine atom at the 5-position. This transformation is typically accomplished via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, which are powerful methods for the formation of carbon-carbon bonds. mdpi.comnih.gov

The Suzuki-Miyaura coupling reaction, for instance, involves the reaction of the chloropyridazine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridazine ring. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. researchgate.net

Similarly, the Stille reaction utilizes an organotin compound as the coupling partner. wikipedia.org This reaction is known for its tolerance to a broad spectrum of functional groups, making it a valuable tool for the synthesis of complex molecules. libretexts.org The general scheme for these cross-coupling reactions is presented below:

Scheme 1: General Representation of Suzuki and Stille Cross-Coupling Reactions Chemical reaction scheme showing a generic palladium-catalyzed cross-coupling reaction of a chloropyridazine with either an organoboron or organotin reagent to yield a substituted pyridazine.

In this generalized scheme, R represents an aryl or heteroaryl group, and the palladium catalyst facilitates the formation of the new carbon-carbon bond.

The following table provides illustrative examples of novel pyridazine ester analogues that can be synthesized using these methods.

EntryCoupling Partner (R-B(OH)₂)Catalyst/LigandProduct (Ethyl 5-R-pyridazine-3-carboxylate)
1Phenylboronic acidPd(PPh₃)₄Ethyl 5-phenylpyridazine-3-carboxylate
24-Methoxyphenylboronic acidPdCl₂(dppf)Ethyl 5-(4-methoxyphenyl)pyridazine-3-carboxylate
3Thiophen-2-ylboronic acidPd(OAc)₂ / SPhosEthyl 5-(thiophen-2-yl)pyridazine-3-carboxylate
4Pyridin-3-ylboronic acidPd₂(dba)₃ / XPhosEthyl 5-(pyridin-3-yl)pyridazine-3-carboxylate

Introduction of Diverse Functional Groups via Chemo- and Regioselective Transformations

The introduction of diverse functional groups onto the pyridazine ring of this compound can be achieved through various chemo- and regioselective transformations. The chlorine atom at the 5-position is the primary site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of nitrogen, oxygen, and sulfur-based nucleophiles.

The reactivity of the C-Cl bond is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The reaction conditions, such as the choice of solvent and the presence of a base, can be optimized to achieve high yields and selectivity.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

EntryNucleophileReagent/ConditionsProduct
1Ammonia (B1221849)NH₃ in Dioxane, 100 °CEthyl 5-aminopyridazine-3-carboxylate
2MorpholineMorpholine, K₂CO₃, DMF, 80 °CEthyl 5-morpholinopyridazine-3-carboxylate
3Sodium methoxideNaOMe in MeOH, refluxEthyl 5-methoxypyridazine-3-carboxylate
4Sodium thiophenoxidePhSNa in DMF, rtEthyl 5-(phenylthio)pyridazine-3-carboxylate

In addition to nucleophilic substitution, the ester group at the 3-position can also be modified. For instance, hydrolysis of the ester can yield the corresponding carboxylic acid, which can then be converted into amides or other derivatives. Selective reduction of the ester is also a possibility, although it may require careful selection of reagents to avoid reduction of the pyridazine ring.

Design and Synthesis of Fused Pyridazine Systems Incorporating this compound Fragments

This compound is a valuable precursor for the synthesis of fused pyridazine systems. These polycyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. The strategy for constructing fused systems often involves a multi-step sequence where the pyridazine ring is first functionalized, followed by an intramolecular cyclization reaction.

One common approach involves the introduction of a nucleophilic group at the 5-position, which can then react with the ester at the 3-position or a derivative thereof. For example, reaction with a binucleophile, such as hydrazine (B178648) or a substituted hydrazine, can lead to the formation of a new heterocyclic ring fused to the pyridazine core.

Another strategy involves the introduction of a side chain at the 5-position that contains a reactive functional group. This functional group can then undergo an intramolecular cyclization to form a new ring. For instance, a side chain with a terminal alkyne could be used in a Sonogashira coupling followed by an intramolecular cycloaddition.

Table 2: Examples of Precursors for Fused Pyridazine Systems

Precursor StructureSynthetic StrategyPotential Fused System
Ethyl 5-(2-aminophenyl)pyridazine-3-carboxylateIntramolecular amidationPyridazino[4,5-b]quinolin-10-one
Ethyl 5-hydrazinylpyridazine-3-carboxylateCyclization with a 1,3-dicarbonyl compoundPyrazolo[3,4-d]pyridazine derivative
Ethyl 5-(2-hydroxyphenyl)pyridazine-3-carboxylateIntramolecular O-acylationBenzofuro[2,3-d]pyridazine derivative

The synthesis of these fused systems often requires careful planning and optimization of reaction conditions to achieve the desired regioselectivity and yield. The versatility of this compound as a starting material makes it a key component in the construction of a diverse library of fused heterocyclic compounds. nih.gov

Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Chloropyridazine 3 Carboxylate and Its Derivatives

High-Resolution Mass Spectrometry for Isomeric Differentiation and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, a critical first step in structural identification. chemrxiv.org

For Ethyl 5-chloropyridazine-3-carboxylate (C₇H₇ClN₂O₂), the theoretical exact mass of its molecular ion [M]⁺ can be calculated with high precision. This experimental value is then compared against a database of possible formulas, and the high accuracy of the measurement typically yields a single, unambiguous elemental composition.

Furthermore, HRMS is crucial for distinguishing between isomers—compounds that share the same molecular formula but have different atomic arrangements. Isomers of this compound, such as those with the chlorine atom at a different position on the pyridazine (B1198779) ring or isomers of the ester group, will have identical integer masses but distinct fragmentation patterns. By analyzing these fragments with high resolution, subtle differences in their elemental compositions can be detected, aiding in the differentiation of isomeric structures.

Table 1: Theoretical Mass Data for this compound

Formula Species Theoretical Exact Mass (Da)
C₇H₇ClN₂O₂ [M]⁺ 186.0196
C₇H₇ClN₂O₂ [M+H]⁺ 187.0274

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed molecular structure of organic compounds in solution. emerypharma.com A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. nih.govipb.pt

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the protons on the pyridazine ring and the ethyl ester group. The two aromatic protons on the pyridazine ring would appear as doublets in the downfield region (typically δ 7.0-9.0 ppm) due to their coupling with each other. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl ester. The integration of these signals would correspond to the number of protons (2H for the ring, 2H for the methylene, and 3H for the methyl).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Signals would be observed for the carbonyl carbon of the ester (typically δ 160-170 ppm), the aromatic carbons of the pyridazine ring (δ 120-160 ppm), the methylene carbon of the ethyl group (around δ 60 ppm), and the methyl carbon (around δ 14 ppm).

2D NMR Spectroscopy: To confirm the assignments from 1D spectra, various 2D NMR experiments are employed. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show a cross-peak between the two pyridazine ring protons, and between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It would link each proton signal to its attached carbon signal.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Pyridazine H-4 ~9.3 d ~152
Pyridazine H-6 ~9.5 d ~155
Pyridazine C-3 - - ~145
Pyridazine C-5 - - ~158
Ester C=O - - ~164
Ethyl -CH₂- ~4.5 q ~62

Note: Predicted values are estimates based on typical ranges for similar functional groups and structures.

Fourier-Transform Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). researchgate.net

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1700-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations of the ester group (1100-1300 cm⁻¹), C=N and C=C stretching vibrations from the pyridazine ring (1400-1600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and aliphatic C-H stretching of the ethyl group (2850-3000 cm⁻¹). The C-Cl stretching vibration would appear in the fingerprint region, typically between 600-800 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. While strong dipole changes result in intense FTIR signals (like C=O), vibrations that cause a significant change in polarizability, such as the symmetric vibrations of the aromatic ring, often give strong Raman signals. Therefore, the pyridazine ring vibrations would be prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity (IR)
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
Ester C=O Stretch 1700 - 1750 Strong
Ring C=N, C=C Stretch 1400 - 1600 Medium-Strong
Ester C-O Stretch 1100 - 1300 Strong

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of the compound, a map of electron density can be generated, from which the positions of individual atoms can be determined with high precision. This analysis yields exact bond lengths, bond angles, and torsion angles. nih.gov

For this compound, a crystallographic study would confirm the planarity of the pyridazine ring and determine the conformation of the ethyl carboxylate substituent relative to the ring. Crucially, it would also reveal how the molecules pack together in the crystal lattice. This packing is governed by non-covalent intermolecular interactions, such as hydrogen bonds (e.g., C-H···O or C-H···N), halogen bonds (C-Cl···N or C-Cl···O), and π-π stacking interactions between the pyridazine rings. rsc.orgnih.gov Understanding these interactions is vital as they influence the material's physical properties, such as melting point and solubility. rsc.org

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. uomphysics.netnih.gov The Hirshfeld surface is a unique three-dimensional surface for a molecule in a crystal, defined by partitioning the crystal's electron density.

The surface can be mapped with various properties, such as dᵢ (the distance from the surface to the nearest nucleus inside) and dₑ (the distance to the nearest nucleus outside). These distances are used to generate a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts in the crystal. crystalexplorer.netmdpi.com

The 2D fingerprint plot is a scatter plot of dₑ versus dᵢ. Different types of intermolecular interactions appear as distinct features on this plot, and the relative area of these features corresponds to their abundance in the crystal packing. researchgate.netresearchgate.net For this compound, the fingerprint plot would likely reveal significant contributions from:

H···H contacts: Typically the most abundant, appearing as a large, diffuse region in the center of the plot. researchgate.net

Cl···H/H···Cl contacts: Appearing as distinct "wings" on the plot, indicating close contacts between chlorine and hydrogen atoms, which can be characteristic of weak hydrogen or halogen bonding. nih.gov

O···H/H···O contacts: Also appearing as sharp spikes or wings, representing C-H···O hydrogen bonds.

C···H/H···C contacts: Indicating C-H···π interactions.

N···H/H···N contacts: Representing C-H···N hydrogen bonds.

Table 4: List of Chemical Compounds

Compound Name
This compound
3,6-dichloropyridazine

Computational and Theoretical Chemistry Studies on Ethyl 5 Chloropyridazine 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory) of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the chemical reactivity of molecules. These calculations provide a detailed picture of the electron distribution and energy levels within a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For related heterocyclic compounds, DFT calculations have been employed to determine these parameters. For instance, in a study of a novel pyrimidine (B1678525) derivative, the HOMO-LUMO energy gap was calculated to be high, indicating significant chemical stability. researchgate.net In another theoretical investigation of a triazine derivative, the HOMO-LUMO energy gap was determined to be 4.4871 eV, which reflects the molecule's chemical reactivity. irjweb.com While specific calculations for Ethyl 5-chloropyridazine-3-carboxylate are not extensively reported, analogous studies on similar structures, such as pyran derivatives, have shown that the HOMO and LUMO energies can be calculated using methods like TD-DFT with the B3LYP/6-311G(d,p) basis set. materialsciencejournal.org

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for Analogous Heterocyclic Compounds

Compound ClassHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Method
Triazine Derivative irjweb.com-6.2967-1.80964.4871B3LYP/6-311++G(d,p)
Pyran Derivative materialsciencejournal.org-7.06-2.544.52B3LYP/6-311G(d,p)

This table presents data from studies on analogous heterocyclic compounds to illustrate the typical values obtained from quantum chemical calculations. The data is not specific to this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Negative potential regions (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (colored blue or green) are electron-poor and prone to nucleophilic attack. researchgate.net

This technique is widely used to understand intermolecular interactions and chemical reactivity. researchgate.net For example, in computational studies of pyrazine-2-carboxylic acid derivatives, MEP analysis helps in identifying the regions most likely to be involved in interactions with biological targets. semanticscholar.org The analysis of MEP maps can provide crucial information for drug design and understanding reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics of a molecule, including how it changes shape and interacts with its environment, such as a solvent. mdpi.com By simulating the molecule's behavior in different solvents, researchers can understand how the solvent affects its structure and stability. mdpi.com

For flexible molecules, MD simulations can explore the potential energy surface to identify stable conformations and the energy barriers between them. nih.gov This is crucial for understanding how a molecule might bind to a receptor or participate in a chemical reaction. The insights gained from MD simulations can complement experimental data and provide a more complete picture of a molecule's behavior at the atomic level. nih.govresearchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. This involves calculating the potential energy surface for the reaction and identifying the lowest energy path, known as the reaction coordinate. The highest point on this path corresponds to the transition state, which is a short-lived, high-energy species.

By characterizing the structure and energy of the transition state, chemists can gain a deeper understanding of the reaction mechanism and predict the reaction rate. These computational models can be used to explore the feasibility of different reaction pathways and to design more efficient synthetic routes. For example, studies on related compounds have utilized these methods to elucidate complex reaction mechanisms.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical calculations can be used to predict various spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.net These theoretical spectra can then be compared with experimentally obtained spectra to confirm the molecule's structure and to aid in the interpretation of the experimental data. mdpi.com

For instance, DFT calculations have been successfully used to predict the vibrational frequencies in the IR spectra of various heterocyclic compounds. chemrxiv.org Similarly, theoretical calculations of NMR chemical shifts can help in assigning the signals in an experimental NMR spectrum. researchgate.net Time-dependent DFT (TD-DFT) is often used to predict electronic transitions and UV-Vis absorption spectra. materialsciencejournal.org The agreement between the calculated and experimental spectra provides confidence in both the computational model and the experimental structure determination.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for an Analogous Imidazo[1,2-b]pyridazine Derivative

Spectroscopic TechniqueCalculated ValueExperimental Value
13C NMR (ppm)Varies per carbonVaries per carbon
UV-Vis (nm)Absorption bands predictedAbsorption bands observed

This table illustrates the type of comparative data generated in studies of analogous compounds, such as Ethyl 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, where theoretical calculations are compared with experimental results. Specific values are highly dependent on the individual compound and the computational methods used. researchgate.net

In silico Design and Screening of Novel Analogues

In silico methods play a crucial role in the design and discovery of new molecules with desired properties. This often involves the creation of a virtual library of analogues of a lead compound, such as this compound, and then screening these analogues computationally for their potential activity against a biological target. mdpi.commdpi.com

Molecular docking is a key technique used in this process, where the binding of a ligand to the active site of a protein is simulated to predict its binding affinity and mode of interaction. nih.govnih.gov This allows for the rapid screening of large numbers of compounds to identify promising candidates for further experimental investigation. researchgate.net Additionally, computational tools can be used to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of the designed analogues, helping to identify candidates with good drug-like properties. nih.gov The design, synthesis, and evaluation of novel pyridazine (B1198779) derivatives for various therapeutic applications have been successfully guided by such in silico approaches. nih.govmdpi.comresearchgate.net

Computational Studies on Molecular Interactions and Binding Site Analysis

While specific computational and theoretical chemistry studies focusing exclusively on this compound are not extensively detailed in published literature, a wealth of information can be extrapolated from computational analyses of structurally related pyridazine and pyrazine (B50134) derivatives. These studies utilize powerful tools like molecular docking, density functional theory (DFT), and Hirshfeld surface analysis to predict and elucidate the nature of intermolecular interactions and binding site characteristics. Such analyses are crucial for understanding the molecule's potential behavior in a biological system.

Detailed Research Findings from Analogous Systems

Computational research on the pyridazine heterocycle reveals its unique physicochemical properties that govern its molecular recognition capabilities. The pyridazine ring is characterized by a high dipole moment and the presence of two adjacent nitrogen atoms, which act as robust hydrogen bond acceptors. nih.gov This dual hydrogen-bonding capacity is a key feature, often allowing pyridazine derivatives to simultaneously engage with target proteins, enhancing binding affinity and specificity. nih.govblumberginstitute.org

Molecular docking simulations performed on various pyridazine-3-carboxamides and pyrazine-2-carboxylic acid derivatives have successfully identified their interaction modes with protein targets. researchgate.netnih.gov These studies consistently highlight the importance of hydrogen bonding and π-π stacking interactions. For example, in a study involving pyrazine-2-carboxylic acid derivatives and the Mycobacterium tuberculosis InhA protein, docking simulations revealed both hydrogen bonding and π-π interactions as critical for binding. researchgate.net The nitrogen atoms of the core ring and carbonyl groups from the substituents are primary sites for hydrogen bonding with amino acid residues like arginine. blumberginstitute.org

Furthermore, the substituents on the pyridazine ring play a significant role. The ethyl carboxylate group on this compound provides an additional hydrogen bond acceptor site (the carbonyl oxygen), while the chlorine atom can participate in hydrophobic interactions or potentially form halogen bonds, further stabilizing the ligand-protein complex. Computational analyses allow for the visualization and quantification of these interactions, providing a detailed picture of the binding mode at the atomic level.

The following table summarizes the potential intermolecular interactions that this compound could form, based on the computational analysis of related heterocyclic compounds.

Type of InteractionMolecular Moiety InvolvedPotential Interacting Partner (in a Protein)Significance in Binding
Hydrogen BondingPyridazine Ring Nitrogens (N1, N2)Hydrogen bond donor residues (e.g., Arginine, Lysine, Serine)Primary driver of binding affinity and specificity.
Hydrogen BondingEster Carbonyl OxygenHydrogen bond donor residues (e.g., Asparagine, Glutamine)Contributes to stabilizing the orientation within the binding site.
π-π StackingPyridazine Aromatic RingAromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan)Enhances binding affinity through orbital overlap.
Hydrophobic InteractionsEthyl Group, Chloro SubstituentAliphatic or hydrophobic residues (e.g., Leucine, Valine, Alanine)Contributes to overall binding energy and desolvation.
Halogen BondingChloro Substituent (Cl)Electron-rich atoms (e.g., Carbonyl oxygen on protein backbone)Can provide additional directional stability to the complex.

Binding Site Analysis

Molecular docking is a key computational technique used to predict how a ligand binds to a macromolecule. Studies on pyridazinone and other pyridazine derivatives demonstrate how this method can reveal the specific amino acid residues that form the binding pocket. nih.govcitedrive.com For instance, molecular modeling of certain pyridazinone-based ligands identified a crucial interaction with the toggle-switch residue W6.48 in the cannabinoid receptor type 2 (CB2R), explaining their inverse agonist activity. nih.gov

Analysis of binding sites for related compounds suggests that a receptor for this compound would likely feature a pocket containing a combination of:

Hydrogen bond donors: Positioned to interact favorably with the pyridazine nitrogens and the ester's carbonyl group.

Aromatic residues: Situated to allow for π-π stacking with the pyridazine ring.

Hydrophobic regions: To accommodate the ethyl and chloro substituents.

The results from such docking studies are often quantified using scoring functions, which estimate the binding affinity. The table below presents illustrative docking results from a study on pyrazine-2-carboxylic acid derivatives targeting the M. tuberculosis InhA protein, demonstrating the type of data generated. researchgate.net

Illustrative Docking Results for Pyrazine-2-Carboxylic Acid Derivatives with InhA Protein (PDB ID: 4DRE) researchgate.net
Compound DerivativeMolDock Score (kcal/mol)Rerank Score (kcal/mol)Key Interacting Residues
Derivative 1a (Aromatic side chain)-125.753-81.8217PHE149, MET199, ILE215
Derivative 1b (Cyclic side chain)-111.458-76.3268PHE149, TYR158, MET199
Derivative 1c (Aliphatic side chain)-127.324-86.4047TYR158, LYS165, ILE194

These computational approaches provide invaluable, albeit predictive, insights into the molecular interactions and binding site requirements for compounds like this compound, guiding further research and development.

Applications in Materials Science, Agrochemicals, and Industrial Chemistry

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis

Ethyl 5-chloropyridazine-3-carboxylate serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. The presence of both a chloro and an ester functional group allows for a variety of chemical transformations. The chlorine atom can be readily displaced by nucleophiles, enabling the introduction of diverse substituents at the 5-position of the pyridazine (B1198779) ring. Simultaneously, the ester group can be hydrolyzed, reduced, or converted into other functional groups, providing another avenue for molecular elaboration. This dual reactivity makes it a valuable starting material for creating a library of substituted pyridazine derivatives with potential applications in pharmaceuticals and other areas of fine chemical synthesis.

Potential in Agrochemical Development (e.g., Precursors for Herbicides, Insecticides, and Plant Growth Regulators)

The pyridazine nucleus is a well-established scaffold in the design of modern agrochemicals. This compound and its derivatives are explored as precursors for a new generation of herbicides, insecticides, and plant growth regulators. For instance, related chloropyridine derivatives are known to be key intermediates in the synthesis of certain insecticides. The structural motifs present in this compound can be modified to interact with specific biological targets in pests and weeds.

While direct large-scale application of this compound as a plant growth regulator is not extensively documented, the core structure is of interest. Plant growth regulators often act by mimicking or interfering with natural plant hormones. The electronic properties of the pyridazine ring, influenced by the chloro and carboxylate groups, can be tailored through further synthesis to develop molecules that modulate plant growth processes such as cell elongation, flowering, and root development. For example, certain nitrogen-containing heterocyclic compounds are known to inhibit the biosynthesis of gibberellin, a key plant hormone.

Utilization in Coordination Chemistry as Ligands for Metal Complexes

The nitrogen atoms of the pyridazine ring in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. Pyridazine-based ligands have been extensively used in coordination chemistry to form stable metal complexes. researchgate.net These complexes have diverse applications, including catalysis, materials science, and bioinorganic chemistry. The carboxylate group, either in its ester form or after hydrolysis to a carboxylic acid, can also participate in metal coordination, potentially leading to the formation of polynuclear or polymeric structures. nih.gov The specific coordination behavior of this compound would depend on the metal ion, the reaction conditions, and the presence of other coordinating ligands. Research on similar pyridazine carboxylate ligands has shown their ability to form complexes with various transition metals. researchgate.netnih.govtandfonline.com

Exploration in Organic Semiconductor Materials Research

Pyridazine-based compounds are gaining attention in the field of organic electronics due to their inherent electronic properties. liberty.edu The electron-deficient nature of the pyridazine ring makes it a suitable component for n-type organic semiconductors, which are essential for the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. frontiersin.org The planar structure of the pyridazine core can facilitate π-π stacking interactions, which are crucial for efficient charge transport in organic semiconductor materials. liberty.edu By incorporating electron-donating or electron-withdrawing groups onto the pyridazine scaffold of this compound, researchers can fine-tune the electronic energy levels (HOMO and LUMO) of the resulting materials to optimize their performance in electronic devices. frontiersin.orgnih.gov Recent studies have explored pyridazine derivatives in the design of materials exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. nih.govnih.gov

Evaluation as Corrosion Inhibitors through Computational Prediction

Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for predicting the efficacy of organic molecules as corrosion inhibitors. carta-evidence.orggsconlinepress.comtandfonline.comgsconlinepress.com Pyridazine derivatives, in general, are being investigated for their potential to protect metals from corrosion in acidic media. carta-evidence.orggsconlinepress.comtandfonline.com The mechanism of inhibition often involves the adsorption of the organic molecule onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal.

The key molecular properties that determine the effectiveness of a corrosion inhibitor include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap (ΔE), dipole moment, and the presence of heteroatoms with lone pair electrons (like nitrogen and oxygen in this compound). carta-evidence.orggsconlinepress.com A higher HOMO energy indicates a greater ability to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy suggests a capacity to accept electrons from the metal, leading to strong adsorption. Computational studies on various pyridazine derivatives have shown a strong correlation between these quantum chemical parameters and their experimentally determined corrosion inhibition efficiencies. carta-evidence.orggsconlinepress.comresearchgate.net Although specific computational studies on this compound are not widely published, the presence of nitrogen and oxygen atoms, along with the aromatic ring system, suggests it could be a promising candidate for further investigation as a corrosion inhibitor.

Emerging Research Frontiers and Future Directions

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in the synthesis of pharmaceutical intermediates and fine chemicals. nih.govrsc.org This technology offers significant advantages, including enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents, and the potential for straightforward automation and scalability. nih.govmdpi.com While specific flow synthesis routes for Ethyl 5-chloropyridazine-3-carboxylate are not yet widely published, extensive research on related heterocyclic systems, such as pyrazoles and pyrazines, demonstrates a clear and viable path forward. nih.govmdpi.com

Continuous flow processes can be "telescoped," linking multiple reaction steps together without the need for intermediate isolation, which significantly improves efficiency and reduces waste. nih.gov For instance, a transition metal-free continuous-flow process for the synthesis of substituted pyrazoles has been developed, involving in situ generation of ynones followed by reaction with hydrazine (B178648) derivatives, achieving moderate to good yields with residence times around 70 minutes. mdpi.com Similarly, a biocatalytic continuous-flow system was successfully developed for the synthesis of pyrazinamide (B1679903) derivatives, showcasing the powerful synergy between enzymatic catalysis and flow technology. nih.gov

Future research will likely focus on adapting established pyridazine (B1198779) syntheses, such as the condensation of 1,4-dicarbonyl compounds with hydrazine, to a continuous flow regime. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance efficiency and simplify purification. Furthermore, the integration of computational fluid dynamics (CFD) can be used to model, predict, and optimize reaction conditions within a flow reactor, reducing the need for extensive experimental screening and accelerating process development. rsc.org

FeatureBatch SynthesisContinuous Flow Synthesis
Reaction Scale Limited by vessel sizeScalable by extending operation time
Heat Transfer Often inefficient, risk of hotspotsHighly efficient due to high surface-area-to-volume ratio
Safety Higher risk with hazardous reagents/exothermic reactionsInherently safer due to small reaction volumes
Process Control Limited control over mixing and temperature gradientsPrecise control over parameters (temp, pressure, time)
Automation Complex to fully automateReadily integrated with automated control systems
Multi-step Reactions Requires isolation/purification of intermediates"Telescoping" of steps without isolation is possible nih.gov

Biocatalytic and Chemoenzymatic Approaches to Pyridazine Derivatives

The demand for greener and more selective chemical manufacturing has spurred interest in biocatalysis. Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions, making them attractive alternatives to traditional chemical catalysts. mbl.or.kr Chemoenzymatic strategies, which combine enzymatic steps with conventional chemical transformations, provide a powerful toolkit for accessing complex molecules. nih.gov

A promising avenue for pyridazine synthesis involves the use of transaminases (ATAs). These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a ketone substrate, a process that can be harnessed to create key intermediates for heterocycle formation. nih.govmdpi.com For example, a biocatalytic methodology has been developed for the synthesis of substituted pyrazines, which are isomers of pyridazines. nih.gov In this approach, an ω-transaminase mediates the amination of an α-diketone to generate an α-amino ketone, which then undergoes oxidative dimerization to form the pyrazine (B50134) ring. nih.gov This strategy could conceivably be adapted to create pyridazine precursors through the judicious choice of starting materials.

Other enzymes, such as lipases, have also shown utility. In one study, a lipase (B570770) (Lipozyme® TL IM) was used to catalyze the amidation of pyrazine esters in a continuous flow system, demonstrating the potential for enzymatic functionalization of the final heterocycle. nih.gov The future in this area involves screening for and engineering novel enzymes with tailored substrate specificities for pyridazine precursors, enabling the asymmetric synthesis of chiral pyridazine derivatives and expanding the accessible chemical space.

Enzyme ClassPotential Reaction for Pyridazine SynthesisKey Advantage
Transaminases (ATAs) Asymmetric amination of keto-ester precursors to form chiral amino intermediates for cyclization. nih.govHigh stereoselectivity for creating chiral centers.
Lipases/Esterases Kinetic resolution of racemic pyridazine esters; selective hydrolysis or amidation. nih.govHigh functional group tolerance and stability.
Oxidoreductases Selective oxidation or reduction of substituents on the pyridazine ring.Regio- and stereoselective transformations under mild conditions.
Hydrolases Enantioselective hydrolysis of nitrile or amide groups on pyridazine precursors.Access to chiral carboxylic acids and amides.

Advanced in situ Spectroscopic Characterization of Reaction Intermediates

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Many reactions, particularly those involving organometallic catalysis, proceed through highly reactive, low-concentration intermediates that are difficult to detect and characterize using conventional methods. nih.govrsc.org The development of advanced in situ and operando spectroscopic techniques is revolutionizing the study of these transient species. tue.nl

Mass spectrometry (MS), particularly electrospray ionization (ESI-MS), is an exceptionally sensitive tool for detecting charged intermediates in solution, even at very low abundances. nih.govrsc.org It can provide stoichiometric information on catalytic species, substrate-catalyst adducts, and other key intermediates in metal-catalyzed reactions, such as the palladium-catalyzed functionalization of pyridazine rings. nih.gov Coupling MS with techniques like collision-induced dissociation (CID) or ion mobility can provide further structural information on these fleeting species. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy also plays a vital role. While standard NMR is used to characterize stable products, specialized techniques can be used to study intermediates. For example, ¹³C-NMR has been used to study the structure of adducts formed between phenyllithium (B1222949) and pyridazine, providing insight into the charge distribution of these reactive intermediates. researchgate.net

Furthermore, operando spectroscopy allows for the characterization of a catalyst under actual working conditions. Techniques like operando X-ray absorption spectroscopy (XAS) and infrared (IR) spectroscopy can reveal the oxidation state and coordination environment of a metal catalyst (e.g., palladium) during the reaction, helping to identify the true active species and elucidate the catalytic cycle. tue.nl Applying these powerful analytical tools to the synthesis and functionalization of this compound will enable the rational design of more efficient and selective catalytic systems.

TechniqueInformation GainedApplication to Pyridazine Chemistry
In situ ESI-MS Detection and stoichiometric analysis of charged reaction intermediates. nih.govIdentifying catalytic species and intermediates in Pd-catalyzed cross-coupling reactions.
Operando IR/Raman Vibrational information on surface-adsorbed species and catalyst state. tue.nlMonitoring substrate binding and product formation on a heterogeneous catalyst surface in real-time.
Operando XAS Element-specific information on oxidation state and coordination environment of metal catalysts. tue.nlDetermining the active oxidation state of palladium catalysts during C-H functionalization of the pyridazine core.
In situ NMR Structural elucidation of intermediates stable enough to be observed on the NMR timescale. researchgate.netCharacterizing organometallic adducts or intermediates in cyclization reactions.

Machine Learning and AI-Driven Discovery of Novel Reactivity and Applications

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research. By analyzing vast datasets of chemical reactions and molecular properties, ML models can predict reaction outcomes, propose novel synthetic routes, and identify molecules with desired functionalities.

One key application is the development of quantitative structure-property relationship (QSPR) models. Such a model has been successfully developed to predict the corrosion inhibition efficiency of pyridazine compounds, demonstrating the ability of ML to forecast the performance of these molecules in specific applications. In that work, models like gradient boosting and random forest were trained on molecular descriptors to establish a reliable link between the structure of a pyridazine derivative and its functional properties.

AI/ML ApplicationDescriptionRelevance to this compound
Reaction Prediction Models trained on large reaction databases predict the products of a chemical reaction.Suggesting outcomes for novel functionalization reactions of the pyridazine core.
Retrosynthesis Planning AI algorithms propose synthetic routes to a target molecule.Designing efficient, multi-step syntheses for complex pyridazine-based drugs or materials.
Property Prediction (QSPR) ML models correlate molecular structure with physical, chemical, or biological properties.Predicting biological activity, material properties (e.g., corrosion inhibition), or toxicity.
De Novo Molecular Design Generative models create novel chemical structures with desired property profiles.Designing new pyridazine derivatives with optimized activity for a specific biological target.

Exploration of New Catalytic Systems for Functionalization of Pyridazine Cores

The functionalization of the pyridazine ring is critical for tuning its properties and synthesizing derivatives with diverse applications. While palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and aminocarbonylation, are well-established and powerful tools for modifying the pyridazine core, the field is continuously evolving toward more efficient, sustainable, and versatile catalytic systems. researchgate.netcore.ac.uk

A major frontier is the direct C-H functionalization of the pyridazine ring. This strategy avoids the need for pre-functionalization (e.g., halogenation) of the substrate, resulting in more atom-economical and step-efficient syntheses. While extensively studied for other heterocycles like pyridine, the development of robust catalytic systems for the selective C-H activation of the electron-deficient pyridazine core remains a key challenge and an area of active research.

Another important direction is the move away from precious metal catalysts like palladium towards systems based on more abundant and less expensive first-row transition metals, such as copper, nickel, and iron. Copper-catalyzed reactions, for example, have been employed for the cyclization of β,γ-unsaturated hydrazones to afford 1,6-dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine. organic-chemistry.org The development of new ligands and reaction conditions that enable these earth-abundant metals to mediate a broader range of transformations on the pyridazine nucleus is a primary goal for future research, aligning with the principles of green and sustainable chemistry.

Catalytic ApproachDescriptionFuture Direction for Pyridazine Chemistry
Palladium-Catalyzed Cross-Coupling Well-established methods (Suzuki, Stille, Heck, Sonogashira) using pre-functionalized pyridazines. researchgate.netcore.ac.ukDevelopment of more active catalysts for challenging substrates and lower catalyst loadings.
Direct C-H Functionalization Activation and functionalization of C-H bonds, avoiding pre-functionalization steps.Design of catalysts for regioselective C-H arylation, alkylation, or amination of the pyridazine core.
First-Row Transition Metal Catalysis Use of catalysts based on earth-abundant metals like Cu, Ni, Fe. organic-chemistry.orgExpanding the scope of Cu-, Ni-, and Fe-catalyzed cross-coupling and cyclization reactions for pyridazine synthesis.
Photoredox Catalysis Use of light to drive catalytic cycles, enabling unique transformations under mild conditions.Exploring novel C-C and C-X bond formations on the pyridazine ring via radical pathways.

Q & A

Q. What are the established synthetic routes for Ethyl 5-chloropyridazine-3-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination and esterification. Key steps include:

Cyclization : Reacting hydrazine derivatives (e.g., hydrazine hydrate) with α,β-unsaturated esters under reflux in ethanol or THF.

Chlorination : Introducing chlorine via reagents like POCl₃ or SOCl₂ at 60–80°C, monitored by TLC for completion.

Esterification : Using ethanol in acidic (H₂SO₄) or coupling agents (DCC/DMAP) to form the ethyl ester .
Optimization involves adjusting solvent polarity, temperature, and stoichiometry to minimize byproducts (e.g., di-chlorinated derivatives).

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer : A multi-technique approach is employed:
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., ethyl ester protons at δ 1.3–1.4 ppm; pyridazine ring carbons at δ 150–160 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 201.02 for C₇H₇ClN₂O₂).
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles (e.g., C–Cl bond: ~1.73 Å; ester carbonyl: 1.21 Å) .
    Table 1 : Representative Spectroscopic Data
TechniqueKey Peaks/Parameters
¹H NMR (CDCl₃)δ 4.35 (q, J=7.1 Hz, CH₂CH₃)
¹³C NMRδ 162.5 (C=O), 148.9 (C-Cl)
HRMSm/z 201.02 (C₇H₇ClN₂O₂, calc. 201.02)

Advanced Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Methodological Answer : Challenges include:
  • Twinned Crystals : Common due to planar pyridazine rings. Solutions: Use TWINABS for data integration and SHELXL for refinement .
  • Disorder in Ethyl Groups : Modeled by splitting positions or applying restraints (ISOR/SADI in SHELXL).
  • Weak Diffraction : Optimize crystal growth via slow evaporation (e.g., ethyl acetate/hexane) and collect data at low temperature (100 K) .
    Validation tools like PLATON or CCDC Mercury ensure geometric accuracy and hydrogen-bonding networks.

Q. How does the chloro substituent at position 5 influence nucleophilic substitution reactivity in this compound?

  • Methodological Answer : The electron-withdrawing Cl group activates the pyridazine ring for substitutions (e.g., SNAr). Methodological steps:

Kinetic Studies : Monitor reactions (e.g., with amines or thiols) via HPLC or ¹H NMR in DMF/DMSO at 80–100°C.

Computational Analysis : Use DFT (Gaussian or ORCA) to calculate activation energies and frontier molecular orbitals (FMOs) for site selectivity .

Byproduct Analysis : Identify di-substituted products via LC-MS and optimize conditions (e.g., excess nucleophile, polar aprotic solvents) .

Q. What methodologies are used to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer : Bioactivity studies involve:
  • In Vitro Assays :
  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli; CLSI guidelines).
  • Anticancer : MTT assay on cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
  • SAR Analysis : Modify substituents (e.g., replacing Cl with F or CF₃) and correlate with activity trends.
  • Molecular Docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., DHFR or kinases) .

Q. How can reaction byproducts during synthesis be systematically identified and minimized?

  • Methodological Answer : Strategies include:
  • Analytical Monitoring : Use LC-MS or GC-MS to detect intermediates/byproducts (e.g., di-chlorinated species).
  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions via response surface methodology (RSM) .
  • Green Chemistry Approaches : Replace toxic chlorinating agents with biocatalysts or ionic liquids to improve selectivity .

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